molecular formula C14H12N4 B11939449 Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 64089-25-4

Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11939449
CAS No.: 64089-25-4
M. Wt: 236.27 g/mol
InChI Key: BGQJZHSJWQFXCP-UHFFFAOYSA-N
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Description

Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a pyridin-4-yl substituent at the 4-position of the dihydropyridine ring. The core structure comprises a partially saturated pyridine ring with methyl groups at positions 2 and 6 and electron-withdrawing cyano (-CN) groups at positions 3 and 5. The dihydropyridine core adopts a "flattened-boat" conformation, as observed in crystallographic studies of analogous compounds, which stabilizes the molecule through conjugation and intramolecular hydrogen bonding .

Properties

CAS No.

64089-25-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H12N4/c1-9-12(7-15)14(11-3-5-17-6-4-11)13(8-16)10(2)18-9/h3-6,14,18H,1-2H3

InChI Key

BGQJZHSJWQFXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=NC=C2)C#N

Origin of Product

United States

Preparation Methods

Aldehyde-Mediated Cyclocondensation

In one approach, pyridine-4-carbaldehyde reacts with methyl-substituted β-diketones or cyanoacetate derivatives under basic conditions. For instance, heating pyridine-4-carbaldehyde with dimethyl acetylenecarboxylate and ammonium acetate in ethanol yields the 1,4-DHP core. The reaction mechanism proceeds via enamine formation, followed by intramolecular cyclization. Key parameters include:

  • Solvent : Ethanol or DMF, which stabilize intermediates through polar interactions.

  • Catalyst : Piperidine or ammonium acetate, facilitating deprotonation and cyclization.

  • Temperature : Reflux conditions (70–80°C) to drive equilibrium toward product formation.

Photochemical Synthesis Using Reductive Agents

Recent advancements highlight photochemical methods for constructing the 1,4-DHP ring. A study demonstrated the use of 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (ED 2) as a reductant under blue light irradiation (456 nm).

Reaction Setup and Optimization

The protocol involves:

  • Reactants : A pyridin-4-yl-containing alkyne (e.g., 1-azidovinyl derivatives) and ED 2.

  • Solvent : DMSO, which enhances solubility and stabilizes radical intermediates.

  • Light Source : Kessil PR160L LED (456 nm, 25% intensity) under N₂ atmosphere.

Optimization trials revealed critical dependencies on reaction parameters (Table 1):

Table 1: Photochemical Synthesis Optimization

ParameterTested RangeOptimal ValueYield (%)
H₂O Equivalents1.2–3.0 eq1.5 eq85
DMSO Volume0.5–2.0 mL1.0 mL85
Reaction Time2–24 h12 h85
Light Intensity25–100%25%85

The data underscore the sensitivity of photochemical pathways to stoichiometry and reaction environment. Suboptimal H₂O or DMSO volumes reduce yields due to incomplete radical quenching or poor intermediate stabilization.

Mechanistic Insights into Cyclization and Functionalization

Radical Intermediates in Photoreactions

The photochemical route proceeds via a radical chain mechanism. ED 2 acts as a hydrogen donor, generating carbon-centered radicals upon light absorption. These radicals undergo coupling with pyridin-4-yl alkynes, followed by cyclization to form the 1,4-DHP ring (Figure 1).

Key Steps :

  • Initiation : ED 2 absorbs photons, leading to homolytic cleavage of C–H bonds.

  • Propagation : Radicals attack alkyne triple bonds, forming vinyl intermediates.

  • Termination : Intramolecular cyclization and hydrogen abstraction yield the product.

This pathway avoids harsh reagents but requires precise control over light intensity and reaction time to prevent over-radiation side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation : Yields 60–70% under optimized conditions but requires excess reagents and prolonged heating.

  • Photochemical : Achieves 85% yield with shorter reaction times (12 h) but demands specialized equipment.

Functional Group Compatibility

  • The photochemical method tolerates electron-withdrawing groups (e.g., cyano) better than traditional thermal approaches, which may suffer from decomposition.

Advanced Functionalization Techniques

Post-Synthetic Modifications

After constructing the 1,4-DHP core, the pyridin-4-yl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, Suzuki-Miyaura coupling with pyridin-4-ylboronic acid enables precise functionalization at position 4 .

Chemical Reactions Analysis

Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Cardiovascular Health
    • Mechanism of Action : The compound exhibits calcium antagonist properties, which can influence vascular function. It has been noted for its ability to improve microcirculation without significantly affecting blood pressure, making it suitable for treating ischemic conditions .
    • Clinical Relevance : Research indicates that derivatives of this compound can be effective in managing ischemic diseases associated with microcirculatory disorders in both peripheral and cerebral vasculature .
  • Antioxidant Properties
    • Studies have shown that pyridine derivatives possess antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Activity
    • Some derivatives of 1,4-dihydropyridines have demonstrated antimicrobial effects against a range of pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : The initial formation often involves the condensation of appropriate pyridine derivatives with dicarbonitriles under controlled conditions to yield the desired compound.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing .

Material Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications .
  • Nanotechnology
    • Research has indicated that pyridine and dihydropyridine scaffolds can be integrated into nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions enhances their utility in creating functionalized nanoparticles for targeted therapy .

Case Study 1: Ischemic Disease Management

A study highlighted the efficacy of a related compound in improving blood flow in patients with chronic ischemic conditions. The results showed significant improvement in microcirculation without adverse effects on systemic blood pressure .

Case Study 2: Antioxidant Activity Assessment

In vitro studies demonstrated that derivatives of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine exhibited substantial antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential therapeutic roles in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts on calcium channels, modulating their activity and leading to various physiological effects . The compound’s ability to interact with these channels is attributed to its unique structure, which allows it to bind effectively to the target sites.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Cyano groups at positions 3 and 5 increase electron deficiency, making the compound more reactive toward oxidation compared to ester-substituted analogs (e.g., dicarboxylate derivatives) .
  • Architectural Diversity : Star-shaped tris-DHP derivatives () demonstrate expanded applications in materials science due to their π-conjugated systems.

Yield and Optimization :

  • Star-shaped tris-DHP analogs achieve up to 88% yield under optimized conditions .
  • Sterically hindered derivatives (e.g., pyrazol-4-yl-substituted) require longer reaction times due to reduced nucleophilicity .

Biological Activity

Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (commonly referred to as the compound ) is a member of the 1,4-dihydropyridine (DHP) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a one-pot multicomponent reaction known as the Hantzsch reaction. This method allows for the efficient formation of DHP derivatives by combining various reactants under controlled conditions. The general reaction can be summarized as follows:

  • Reactants : Pyridine derivative, appropriate aldehydes, and nitriles.
  • Conditions : Reflux in ethanol for several hours.
  • Yield : High yields are often reported (up to 85%) with proper optimization of reaction parameters.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis through multiple pathways:
    • Overproduction of reactive oxygen species (ROS).
    • Mitochondrial dysfunction leading to cell cycle arrest at the G1 phase.
    • Inhibition of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle progression.

The IC50 values for these effects range from 0.49 µM to 8.8 µM, indicating potent activity compared to standard chemotherapeutics like levamisole (IC50 = 22.65 µM) .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against a range of pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.30 - 0.35Bactericidal
Candida albicans0.15 - 0.20Fungicidal

These values suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets:

  • Binding Affinity : The compound shows strong interactions with key amino acids in target proteins involved in cancer and microbial resistance.
  • Hydrogen Bonding : Significant hydrogen bonds with residues such as Arg151 and His324 enhance its binding efficacy .

Case Studies

  • Cancer Cell Line Study :
    • Researchers investigated the effects of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine on HeLa cells using fluorescence microscopy.
    • Results indicated significant morphological changes consistent with apoptosis after treatment with IC50 doses.
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial activity against various bacterial strains.
    • The compound demonstrated superior efficacy compared to traditional antibiotics in both MIC and MBC assays.

Q & A

Q. What are the optimized synthetic routes for Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

The compound is synthesized via the modified Hantzsch reaction , involving condensation of β-aminocrotonitrile with aldehydes in refluxing acetic acid. For symmetric derivatives (e.g., dicarbonitriles), stoichiometric control (1:2 aldehyde-to-β-aminocrotonitrile ratio) and prolonged reaction times (72 hours) are critical to avoid byproducts . Tris-aldehydes can yield star-shaped derivatives (e.g., tris(1,4-dihydropyridine)) when reacted with six equivalents of β-aminocrotonitrile under similar conditions, achieving yields up to 88% . Purity is monitored via TLC and confirmed by NMR and elemental analysis .

Q. How is the structural conformation of the 1,4-dihydropyridine ring elucidated experimentally?

Single-crystal X-ray diffraction (SXRD) reveals a puckered "envelope" conformation (Cremer-Pople parameters: θ = 72.4°, φ = 180°), with the pyridin-4-yl substituent at C4 causing asymmetry . Bond lengths (e.g., N1–C2 = 1.356 Å) and angles are validated against DFT/B3LYP/6-311++G(d,p) calculations, showing <2% deviation . Hirshfeld surface analysis identifies dominant intermolecular interactions (N–H⋯N, C–H⋯Cl), contributing to crystal packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and NH/CH vibrations .
  • NMR : ¹H NMR shows methyl protons at δ 2.3–2.5 ppm and dihydropyridine NH at δ 8.2 ppm. ¹³C NMR resolves nitrile carbons at δ 115–120 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values .

Advanced Research Questions

Q. How do computational methods resolve discrepancies between experimental and theoretical structural data?

DFT optimization (gas phase) often shows slight deviations in bond lengths/angles compared to SXRD (solid state). For example, the C3–C4 bond may differ by 0.02 Å due to intermolecular forces in crystals . To reconcile this, dispersion-corrected functionals (e.g., B3LYP-D3) or solvent models are employed . Interaction Region Indicator (IRI) and Reduced Density Gradient (RDG) analyses further visualize non-covalent interactions (e.g., van der Waals forces) absent in static SXRD data .

Q. What strategies are used to analyze the compound’s potential bioactivity via molecular docking?

Docking studies (e.g., AutoDock Vina) target cardiovascular receptors (e.g., L-type calcium channels). The dihydropyridine core and nitrile groups are critical for binding:

  • Grid Box Setup : Centered on active sites (coordinates from PDB: 1T3S).
  • Scoring : Binding energies ≤ -7.0 kcal/mol suggest strong affinity . Results are validated by comparing with known drugs (e.g., Nifedipine) and MD simulations for stability .

Q. How do reaction mechanisms differ between symmetric and asymmetric dihydropyridine derivatives?

Symmetric derivatives (e.g., 3,5-dicarbonitriles) form via pseudo four-component reactions involving aldehydes, malononitrile, and amines. The mechanism proceeds through Knoevenagel condensation followed by cyclization . Asymmetric derivatives require chiral catalysts (e.g., L-proline) or stepwise protection-deprotection strategies to control regioselectivity .

Data Analysis & Interpretation

Q. How are Hirshfeld surfaces and interaction energy calculations applied to assess crystal stability?

Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular contacts:

  • N–H⋯N : 25% contribution, dₑ = 1.8–2.1 Å.
  • C–H⋯Cl : 15% contribution, dₑ = 2.3–2.5 Å . Interaction energy frameworks (B3LYP/6-31G**) reveal that N–H⋯N networks contribute 60% of lattice energy, stabilizing the crystal .

Q. What metrics validate the accuracy of DFT-computed electronic properties?

  • HOMO-LUMO Gap : Experimental (UV-Vis) vs. theoretical (TD-DFT) λ_max values (e.g., 320 nm vs. 315 nm) .
  • Global Reactivity Indices : Ionization potential (IP = -HOMO), electron affinity (EA = -LUMO), and electrophilicity (ω = (IP + EA)² / 8(IP - EA)) are compared to electrochemical data .

Methodological Challenges

Q. How are multi-component reactions optimized to avoid side products like bis-ortho, ortho'-disubstituted biaryls?

Steric hindrance is minimized by:

  • Using electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) to accelerate cyclization.
  • Low-temperature (0–5°C) stepwise addition of reactants .

Q. What crystallographic software (e.g., SHELX) is recommended for refining complex dihydropyridine structures?

SHELXL refines disordered atoms (e.g., methyl groups) via ISOR restraints. For twinned crystals, SHELXD/SHELXE resolve phases with R₁ < 0.05 .

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